molecular formula C14H13BrN2O3 B2908905 (2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-46-0

(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No. B2908905
CAS RN: 2034487-46-0
M. Wt: 337.173
InChI Key: NAEFMVIZIIGPJK-UHFFFAOYSA-N
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Description

(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone, commonly known as BRD6897, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Mode of Action

The presence of a bromine atom and a methoxy group in the compound suggests that it may undergo electrophilic aromatic substitution reactions . The compound could potentially interact with its targets through covalent bonding, hydrogen bonding, or van der Waals interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it could potentially interfere with pathways involving aromatic compounds or those susceptible to electrophilic substitution .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The bromine and methoxy groups could potentially affect its metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be affected by the pH of its environment .

Advantages and Limitations for Lab Experiments

One advantage of BRD6897 is its potency and specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in disease. However, one limitation is that it is a synthetic compound and may not accurately represent the effects of naturally occurring compounds on BRD4.

Future Directions

There are many potential future directions for research on BRD6897. One area of interest is the development of analogs with improved potency and pharmacokinetic properties. Another area of interest is the identification of specific disease indications for BRD6897, and the development of targeted therapies based on its mechanism of action. Additionally, there is interest in studying the effects of BRD6897 on other bromodomain-containing proteins, and in developing compounds that target multiple bromodomains simultaneously.

Synthesis Methods

BRD6897 can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methoxyphenylacetic acid with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using phosphorus oxychloride to yield the isoxazoline ring. The final step involves the reaction of the isoxazoline with 2,6-lutidine and ethyl chloroformate to form BRD6897.

Scientific Research Applications

BRD6897 has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory effects on the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-19-10-2-3-12(15)11(6-10)14(18)17-5-4-13-9(8-17)7-16-20-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFMVIZIIGPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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